1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine
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Overview
Description
1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine is a complex organic compound with a unique structure that includes a dihydrofuran ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine typically involves multiple steps, including the formation of the dihydrofuran ring and the pyrimidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reducing agents can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and dihydrofuran-containing molecules. Examples include:
- 1-[(2S,3S)-2-(hydroxymethyl)-1-(methoxyacetyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl]-2-(2-pyridinyl)ethanone
- tert-Butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
What sets 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine apart is its unique combination of the dihydrofuran and pyrimidine rings, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLLVCARDGLGL-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C=C[C@H](O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84414-90-4 |
Source
|
Record name | Stavudinealpha-anomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084414904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STAVUDINE.ALPHA.-ANOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69N0KNC59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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